9-Benzyl-10-methylanthracene
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Overview
Description
9-Benzyl-10-methylanthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications . The compound’s structure consists of three linearly fused benzene rings with benzyl and methyl groups attached at the 9 and 10 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-10-methylanthracene typically involves the Friedel-Crafts alkylation reaction. This method uses anthracene as the starting material, which undergoes alkylation with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of anthracene derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-10-methylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 9 and 10 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Scientific Research Applications
9-Benzyl-10-methylanthracene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Benzyl-10-methylanthracene involves its interaction with molecular targets such as the p53 protein. The compound can activate p53, leading to the suppression of MDM4 protein expression, upregulation of p53 protein levels, and induction of cell cycle arrest and apoptosis in cancer cells . Additionally, its photophysical properties enable it to act as a fluorescent sensor for singlet oxygen detection .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9-Methylanthracene: Used as a building block for various chromophores and sensors.
9,10-Dimethylanthracene: Exhibits high emission yield and is used in triplet-triplet annihilation systems.
Uniqueness: 9-Benzyl-10-methylanthracene stands out due to its unique combination of benzyl and methyl groups, which confer distinct photophysical properties and potential biological activities. Its ability to activate p53 and induce apoptosis in cancer cells makes it a promising candidate for anti-cancer research .
Properties
CAS No. |
24451-61-4 |
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Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
9-benzyl-10-methylanthracene |
InChI |
InChI=1S/C22H18/c1-16-18-11-5-7-13-20(18)22(15-17-9-3-2-4-10-17)21-14-8-6-12-19(16)21/h2-14H,15H2,1H3 |
InChI Key |
CJLKRNNODLUJLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CC2=C(C3=CC=CC=C13)CC4=CC=CC=C4 |
Origin of Product |
United States |
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